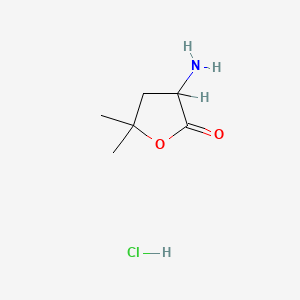
4-Bromo-4'-hydroxybiphenyl
Vue d'ensemble
Description
4-Bromo-4’-hydroxybiphenyl is a biphenyl starting material . It is a useful intermediate in various chemical reactions . It is a white to cream powder or crystal .
Synthesis Analysis
The vinylation of 4-bromo-4’-hydroxybiphenyl and ethyl acrylate using Pd (OAc) 2/PPh 3 catalyst was studied . Ethyl 4- (4-hydroxyphenyl) cinnamate was formed as the vinylation product, while, 4-hydroxybiphenyl and ethyl cinnamate were formed as side products .
Molecular Structure Analysis
The molecular formula of 4-Bromo-4’-hydroxybiphenyl is C12H9BrO . The structure of the compound has been confirmed by NMR .
Chemical Reactions Analysis
4-Bromo-4’-hydroxybiphenyl has been used in the preparation of 4-cyano-4’-hydroxybiphenyl . This was prepared from 4-bromo-4’-benzenesulphonyloxybiphenyl by first hydrolysing it to 4-bromo-4-hydroxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxan .
Physical And Chemical Properties Analysis
4-Bromo-4’-hydroxybiphenyl is a solid at 20 degrees Celsius . It has a melting point of 167.0 to 170.0 °C . It is soluble in methanol .
Applications De Recherche Scientifique
Organic Synthesis Intermediate
4-Bromo-4’-hydroxybiphenyl: serves as a valuable intermediate in organic synthesis. It’s used in the preparation of various biphenyl compounds through catalytic processes. For instance, it undergoes vinylation reactions to form ethyl 4-(4-hydroxyphenyl) cinnamate , a compound with potential applications in organic materials and pharmaceuticals .
Liquid Crystal Development
This compound is utilized in the development of liquid crystals. Due to its structural properties, it can be a component in the synthesis of liquid crystal materials, which are crucial for displays in electronic devices .
Nanocomposite Dendrimers
Researchers use 4-Bromo-4’-hydroxybiphenyl in the synthesis of nanocomposite dendrimers. These are highly branched, star-shaped polymers with potential applications in drug delivery, sensors, and other nanotechnology fields .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-4’-hydroxybiphenyl, also known as 4-(4-Bromophenyl)phenol, is primarily used as a starting material in various chemical reactions . The primary targets of this compound are the reactants it interacts with during these chemical processes.
Mode of Action
The compound interacts with its targets through a process known as vinylation . In this process, 4-Bromo-4’-hydroxybiphenyl and ethyl acrylate are reacted using a palladium (II) acetate/triphenylphosphine (Pd(OAc)2/PPh3) catalyst .
Biochemical Pathways
The vinylation of 4-Bromo-4’-hydroxybiphenyl leads to the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate as the main product . 4-hydroxybiphenyl and ethyl cinnamate are also formed as side products . These products can then participate in further reactions, affecting various biochemical pathways.
Result of Action
The primary result of the action of 4-Bromo-4’-hydroxybiphenyl is the formation of Ethyl 4-(4-hydroxyphenyl) cinnamate . This compound, along with the side products, can then participate in further reactions, leading to various molecular and cellular effects.
Action Environment
The action of 4-Bromo-4’-hydroxybiphenyl can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the efficiency of the vinylation process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture.
Propriétés
IUPAC Name |
4-(4-bromophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBXNBYMCVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183740 | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-[1,1'-biphenyl]-4-ol | |
CAS RN |
29558-77-8 | |
| Record name | 4-Bromo-4′-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-4'-hydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029558778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-4'-HYDROXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4M61S0BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














